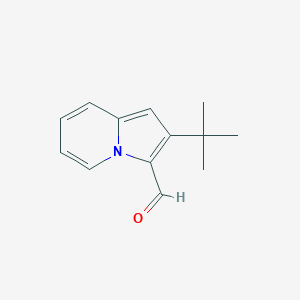

2-Tert-butylindolizine-3-carbaldehyde

Description

Significance of the Indolizine (B1195054) Heterocyclic Scaffold in Chemical Research

The indolizine ring system is a "privileged scaffold," meaning its structure is recurrently found in compounds with diverse biological activities. derpharmachemica.com Derivatives of indolizine have been investigated for a wide range of potential applications, including roles as anticancer, anti-inflammatory, and antimicrobial agents. derpharmachemica.comresearchgate.netchim.it Beyond its medicinal relevance, the indolizine core's conjugated planar electronic structure imparts fluorescence properties, making it a valuable component in the development of materials for organic light-emitting devices and biological fluorescent probes. derpharmachemica.comnih.gov The drive to synthesize novel indolizine derivatives is often fueled by the desire to create specific substitution patterns that are otherwise difficult to achieve, thereby unlocking new chemical properties and applications. rsc.org

Indolizine belongs to the broad class of nitrogen-containing heterocyclic compounds, specifically N-fused heterocycles. chemicalbook.comresearchgate.net These are bicyclic or polycyclic systems where a nitrogen atom is located at a ring junction. Indolizine, systematically named pyrrolo[1,2-a]pyridine, is formed by the fusion of a five-membered pyrrole (B145914) ring and a six-membered pyridine (B92270) ring, with the nitrogen atom being common to both rings. rsc.orgchemicalbook.comnist.gov This structural arrangement distinguishes it from its isomer, indole (B1671886), where the nitrogen atom is not at a bridgehead position. ijettjournal.org The class of pyrrolopyridines, which includes indolizine and its isomers, are fundamental structures in numerous biologically active molecules and natural products. nih.govnih.gov

The electronic structure of indolizine is a key determinant of its reactivity. It is an aromatic, 10-π electron system, isoelectronic with naphthalene. ijettjournal.org Unlike its more stable isomer, indole, indolizine possesses a lower HOMO-LUMO energy gap, which influences its optical and electronic properties. acs.org

Hückel Molecular Orbital (HMO) calculations reveal a non-uniform distribution of electron density across the carbon atoms of the ring system. The order of decreasing electron density is C3 > C1 > C5 > C2 > C7 > C6. chemicalbook.comjbclinpharm.org This high electron density at the C3 and C1 positions of the five-membered ring makes the indolizine scaffold particularly susceptible to electrophilic substitution reactions at these sites. jbclinpharm.org Consequently, reactions such as acylation, formylation, and diazo coupling preferentially occur at the C3 position. jbclinpharm.org

Contextualizing 2-Tert-butylindolizine-3-carbaldehyde within Indolizine Derivatives

The specific compound, this compound, can be understood by analyzing the roles of its distinct substituents on the core indolizine scaffold. The tert-butyl group at position C2 and the carbaldehyde (formyl) group at C3 are critical to its chemical identity and potential utility in research.

The identity and position of substituents on the indolizine ring are paramount for fine-tuning the molecule's physical, chemical, and biological properties. nih.gov Researchers develop synthetic strategies to introduce a variety of functional groups at specific positions to modulate characteristics like electronic structure, solubility, and reactivity. ijettjournal.orgnih.gov The quest for novel indolizine derivatives with precise substitution patterns is a significant driver in the field, leading to the discovery of new synthetic pathways, including transition metal-catalyzed reactions. researchgate.netrsc.org For instance, introducing electron-donating or electron-withdrawing groups can significantly alter the electronic behavior of the entire heterocyclic system. nih.gov

The presence of a carbaldehyde (-CHO) group at the C3 position is particularly significant. As dictated by the electronic nature of the indolizine ring, the C3 position is the most reactive site for electrophilic attack. jbclinpharm.org Therefore, the introduction of a formyl group via reactions like the Vilsmeier-Haack reaction is a common and efficient way to functionalize the scaffold. This aldehyde group is a versatile chemical handle, serving as a precursor for a multitude of further chemical transformations. It can be oxidized to a carboxylic acid, reduced to an alcohol, or used in condensation reactions to build more complex molecular architectures. In related heterocyclic systems like indoles, an aldehyde at the C3 position can also act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling further substitution at other positions on the ring. nih.gov

The rationale for the academic investigation of this compound stems from a systematic approach to structure-property relationship studies. The synthesis and characterization of this specific molecule would allow researchers to probe the combined electronic and steric effects of its unique substitution pattern.

The key points of investigation would likely include:

Steric Influence: The bulky tert-butyl group at the C2 position would exert significant steric hindrance, potentially influencing the reactivity of the adjacent C1 and C3 positions and affecting the planarity and crystal packing of the molecule.

Synthetic Utility: The C3-carbaldehyde provides a reactive site for further synthetic elaboration. jbclinpharm.org Researchers could use this functional group to construct a library of more complex derivatives, exploring their potential in materials science or as scaffolds for medicinal chemistry.

By studying this specifically substituted indolizine, chemists can gain a deeper understanding of how functional group placement governs the fundamental properties and reactivity of this important heterocyclic system.

Interactive Data Table: Properties of Indolizine

| Property | Description | References |

| Systematic Name | Pyrrolo[1,2-a]pyridine | chemicalbook.comnist.gov |

| Molecular Formula | C₈H₇N | nist.gov |

| Nature | Bicyclic N-fused heterocycle | chemicalbook.comresearchgate.net |

| Aromaticity | 10-π electron aromatic system | ijettjournal.org |

| Reactivity Hotspot | C3 position is most susceptible to electrophilic attack | jbclinpharm.org |

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butylindolizine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-13(2,3)11-8-10-6-4-5-7-14(10)12(11)9-15/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIBKRMCZZZUTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N2C=CC=CC2=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30461221 | |

| Record name | 2-tert-Butylindolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83164-31-2 | |

| Record name | 2-tert-Butylindolizine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30461221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Pathways of 2 Tert Butylindolizine 3 Carbaldehyde

Reactions at the Carbaldehyde Moiety

The aldehyde functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Condensation Reactions (e.g., Imine Formation, Semicarbazone Formation)

The carbonyl carbon of the carbaldehyde is electrophilic and readily undergoes condensation reactions with primary amines and their derivatives. These reactions typically proceed via nucleophilic attack on the carbonyl carbon, followed by dehydration to form a new carbon-nitrogen double bond.

Imine Formation: Reaction with primary amines (R-NH₂) under mildly acidic conditions yields imines, also known as Schiff bases. The reaction is reversible and often requires the removal of water to drive it to completion.

Semicarbazone Formation: Semicarbazide hydrochloride reacts with the aldehyde to form the corresponding semicarbazone. scbt.combeilstein-journals.orgwikipedia.org This reaction is a classic method for the characterization of aldehydes and ketones. The resulting semicarbazones are often crystalline solids with sharp melting points.

| Reactant | Product | Conditions |

| Primary Amine (R-NH₂) | Imine | Mild acid catalyst, removal of water |

| Semicarbazide HCl | Semicarbazone | Ethanol, room temperature |

Reduction to Alcohols

The carbaldehyde group can be readily reduced to a primary alcohol, (2-tert-butylindolizin-3-yl)methanol. This transformation can be achieved using a variety of reducing agents.

Hydride Reductants: Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes to primary alcohols in the presence of less reactive functional groups. scispace.comrsc.org The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol.

| Reducing Agent | Product | Typical Solvent |

| Sodium Borohydride (NaBH₄) | (2-tert-butylindolizin-3-yl)methanol | Methanol or Ethanol |

Oxidation to Carboxylic Acids

Oxidation of the carbaldehyde group furnishes the corresponding carboxylic acid, 2-tert-butylindolizine-3-carboxylic acid. A range of oxidizing agents can be employed for this purpose.

Mild Oxidizing Agents: Reagents such as potassium permanganate (B83412) (KMnO₄) under controlled conditions, or more selective oxidants like pyridinium (B92312) chlorochromate (PCC) in the presence of an excess of oxidant, can effect this transformation. uchicago.edulibretexts.org The choice of oxidant is crucial to avoid over-oxidation or reaction with the indolizine (B1195054) ring. A chemoselective oxidation of aromatic aldehydes to carboxylic acids has been developed using potassium tert-butoxide as an oxygen source. Another efficient method involves the use of copper(I) chloride catalyzed oxidation with aqueous tert-butyl hydroperoxide.

| Oxidizing Agent | Product | Notes |

| Potassium Permanganate (KMnO₄) | 2-tert-butylindolizine-3-carboxylic acid | Conditions must be carefully controlled. |

| Potassium tert-butoxide | 2-tert-butylindolizine-3-carboxylic acid | Acts as an oxygen source. |

| CuCl/tert-butyl hydroperoxide | 2-tert-butylindolizine-3-carboxylic acid | Mild and efficient method. |

Wittig Reactions and Other Olefination Methods

The Wittig reaction is a powerful method for converting aldehydes into alkenes with a high degree of regioselectivity. This reaction involves the use of a phosphorus ylide (a Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base.

The reaction of 2-tert-butylindolizine-3-carbaldehyde with a Wittig reagent of the type Ph₃P=CHR would lead to the formation of a 3-(alkenyl)-2-tert-butylindolizine derivative. The geometry of the resulting alkene (E or Z) depends on the nature of the 'R' group on the ylide and the reaction conditions.

| Wittig Reagent | Product | Key Feature |

| Ph₃P=CHR | 3-(alkenyl)-2-tert-butylindolizine | Forms a C=C bond at the position of the former C=O bond. |

Nucleophilic Additions

The electrophilic carbonyl carbon is susceptible to attack by a variety of nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Reagents: The addition of Grignard reagents (R-MgX) to the carbaldehyde results in the formation of a secondary alcohol after acidic workup. The 'R' group from the Grignard reagent is introduced as a new substituent on the carbinol carbon.

Organolithium Reagents: Similar to Grignard reagents, organolithium compounds (R-Li) are potent nucleophiles that add to the aldehyde to form secondary alcohols.

| Nucleophile | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | Magnesium alkoxide | Secondary alcohol |

| Organolithium (R-Li) | Lithium alkoxide | Secondary alcohol |

Reactivity of the Indolizine Core

The indolizine ring system is an aromatic, 10-π electron heterocycle that is generally susceptible to electrophilic attack. The presence of the tert-butyl group at the 2-position and the carbaldehyde at the 3-position will influence the regioselectivity of such reactions. The electron-donating nature of the alkyl group and the electron-withdrawing nature of the aldehyde will modulate the electron density of the ring system.

Indolizines can also participate in cycloaddition reactions, acting as either the diene or dienophile component, depending on the nature of the reaction partner. wikipedia.org The specific reactivity of the this compound in such reactions would be a subject for further investigation, as the substituents could sterically and electronically influence the outcome of these transformations. For instance, [2+2+1] cycloaddition reactions have been reported for related nitrogen-containing heterocyclic systems.

| Reaction Type | Expected Behavior | Influencing Factors |

| Electrophilic Aromatic Substitution | Substitution at electron-rich positions of the indolizine ring. | The directing effects of the tert-butyl and carbaldehyde groups. |

| Cycloaddition Reactions | Can act as a diene or dienophile. | Steric hindrance from the tert-butyl group and electronic effects of the substituents. |

Electrophilic Aromatic Substitution Analogs

Indolizines readily undergo electrophilic substitution, with the C-1 and C-3 positions being the most reactive due to the resonance stability of the resulting intermediates. ua.es However, in this compound, the C-3 position is already substituted. The electron-withdrawing nature of the formyl group at C-3 deactivates the pyrrole (B145914) ring towards further electrophilic attack. Conversely, the electron-donating tert-butyl group at C-2 enhances the electron density of the ring. This electronic push-pull relationship suggests that any further electrophilic substitution would be directed towards the C-1 position or the six-membered pyridine (B92270) ring.

A key strategy to achieve specific substitution is through directed metallation. For instance, 2-substituted indolizines can be selectively lithiated at the C-5 position. nih.gov This lithiated intermediate can then react with various electrophiles to introduce new functional groups. This method has been successfully used to prepare 5-formyl- and 5-iodoindolizines from 2-substituted indolizines. nih.gov Applying this to a derivative of the title compound could provide a pathway to 5-substituted analogs.

Table 1: Electrophilic Substitution via Lithiation of 2-Substituted Indolizines

| 2-Substituent | Electrophile | Product | Yield | Reference |

| Phenyl | DMF | 5-Formyl-2-phenylindolizine | 95% | nih.gov |

| Methyl | DMF | 5-Formyl-2-methylindolizine | 75% | nih.gov |

| tert-Butyl | I₂ | 2-tert-Butyl-5-iodoindolizine | - | researchgate.net |

This table demonstrates the utility of directed lithiation for introducing electrophiles at the C-5 position of the indolizine core.

Nucleophilic Reactivity of Indolizines

The electron-rich nature of the indolizine ring system generally makes it resistant to nucleophilic attack. chim.itua.es However, the presence of the aldehyde functional group at the C-3 position in this compound provides a prime site for nucleophilic addition reactions. The carbonyl carbon is electrophilic and will readily react with a wide array of nucleophiles. masterorganicchemistry.com

This reactivity allows for the synthesis of a variety of derivatives. For example, reaction with organometallic reagents like Grignards or organolithiums would yield secondary alcohols. Reduction with hydride reagents would produce the corresponding primary alcohol. Other nucleophilic additions could involve Wittig reagents to form alkenes or the formation of imines and related derivatives through condensation with primary amines. The reactivity of 5-formylindolizines has been examined, showing that these carbonyl groups can be reduced and form oximes, demonstrating the potential for further modification at this position. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira with functionalized indolizines)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and functionalized indolizines are viable substrates for such transformations. chim.itnrochemistry.com To utilize this compound in these reactions, it would first need to be functionalized with a suitable group, typically a halide or a triflate, to act as the electrophilic partner.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with a boronic acid or ester. wikipedia.org A halogenated derivative, such as 5-iodo-2-tert-butylindolizine, could be coupled with various aryl or vinyl boronic acids to introduce new carbon frameworks at the C-5 position. nih.govnih.govnih.gov The use of bulky, electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ often facilitates the coupling of challenging substrates. nih.gov

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Research has demonstrated the successful Sonogashira coupling of 2-tert-butyl-5-iodoindolizine with various terminal acetylenes. researchgate.net This reaction, catalyzed by palladium and a copper(I) co-catalyst, proceeds in high yields and allows for the introduction of alkynyl moieties onto the indolizine scaffold. researchgate.net This methodology provides a direct route to 5-alkynyl-2-tert-butylindolizines, which are valuable precursors for further synthetic transformations. researchgate.net

Table 2: Sonogashira Coupling of 2-tert-Butyl-5-iodoindolizine

| Acetylene Partner | Product | Yield | Reference |

| Phenylacetylene | 2-tert-Butyl-5-(phenylethynyl)indolizine | 91% | researchgate.net |

| 1-Hexyne | 2-tert-Butyl-5-(hex-1-yn-1-yl)indolizine | 88% | researchgate.net |

| Trimethylsilylacetylene | 2-tert-Butyl-5-((trimethylsilyl)ethynyl)indolizine | 95% | researchgate.net |

This table highlights the efficiency of the Sonogashira coupling for functionalizing the C-5 position of the 2-tert-butylindolizine (B160049) core.

Asymmetric Synthesis Involving Indolizine Derivatives

The development of asymmetric methodologies to access enantioenriched indolizine derivatives is a significant area of research. rsc.orgrsc.org Catalytic asymmetric synthesis often relies on Friedel-Crafts-type reactions or allylic alkylations to introduce a stereocenter. rsc.orgbohrium.com For this compound, the aldehyde group serves as a prochiral center, making it an ideal handle for asymmetric transformations.

Asymmetric addition of nucleophiles, such as organozinc or organoaluminum reagents, to the carbonyl group, catalyzed by a chiral ligand, could produce chiral secondary alcohols with high enantioselectivity. Furthermore, indolizine derivatives can act as nucleophiles in asymmetric reactions. For instance, direct asymmetric allylic substitution of indolizines with allylic alcohols has been achieved using a chiral iridium catalyst, yielding chiral allylated indolizine products. researchgate.net Similarly, enantioselective Friedel-Crafts additions of indolizines to electrophiles like N-sulfonyl imines have been established. researchgate.net

Cascade and Domino Reactions

Cascade and domino reactions offer an efficient and atom-economical approach to constructing the indolizine skeleton and more complex fused systems. nih.govacs.orgnih.gov These reactions involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step.

Common strategies for synthesizing the indolizine core include:

[3+2] Annulations: This involves the reaction of pyridinium ylides with dipolarophiles. chim.it

Michael/SN2/Aromatization Cascade: A metal-free domino reaction between 2-alkylazaarene derivatives and bromonitroolefins can produce functionalized indolizines in high yields. nih.gov

Hydroformylation/Cyclization Domino: A highly regioselective hydroformylation followed by a one-pot intramolecular cyclization provides a general route to the indolizine nucleus. doaj.org

Palladium-Catalyzed Cascades: A Pd-catalyzed reaction of propargylic pyridines with aroyl chlorides via a 5-endo-dig cyclization can yield indolizine derivatives. organic-chemistry.org

These cascade methodologies are instrumental in building the core structure, which can then be further elaborated to yield specific derivatives like this compound.

Synthesis of Novel Hybrid Structures and Scaffolds

The versatile reactivity of the indolizine core, and specifically the functional handles on this compound, makes it an excellent building block for the synthesis of novel hybrid molecules and complex scaffolds. The aldehyde group is particularly useful for constructing fused ring systems through condensation and cyclization reactions.

Examples of hybrid structures derived from indolizines include:

Quinone-Indolizine Hybrids: These have been synthesized via a domino Michael addition-aldol condensation-aromatization sequence, demonstrating potent anticancer activity. researchgate.netacs.org

Indolizine-Pyrrolodiazepine Hybrids: A one-pot, three-component coupling reaction can assemble this complex tetracyclic skeleton. researchgate.net

Indolizine-Fused Chromones: An iodine-mediated domino cyclization provides a metal-free, one-pot synthesis of these hybrid structures. acs.org

NSAID-Indolizine Hybrids: Hybrids of nonsteroidal anti-inflammatory drugs (NSAIDs) with pyrrolizine/indolizine derivatives have been designed and synthesized, showing antiproliferative activities. mdpi.com

The formyl group of this compound can participate in similar domino or multicomponent reactions to construct new heterocyclic rings fused to the indolizine core, thereby expanding the chemical space of indolizine-based compounds.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like 2-tert-butylindolizine-3-carbaldehyde. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for the unambiguous assignment of all proton and carbon signals. rsc.orgpsu.edu

Based on studies of analogous 2-substituted indolizine (B1195054) derivatives, a characteristic set of signals would be expected. core.ac.uknipne.ro The ¹H NMR spectrum would feature distinct resonances for the protons on the indolizine core. The aldehyde proton (CHO) is expected to appear as a singlet at a significantly downfield chemical shift (typically δ 9-10 ppm) due to the electron-withdrawing nature of the carbonyl group. The tert-butyl group would present as a sharp singlet around δ 1.4 ppm, integrating to nine protons. The protons of the heterocyclic rings (H-1, H-5, H-6, H-7, H-8) would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their specific shifts and coupling patterns providing key structural information. psu.educapes.gov.br

The ¹³C NMR spectrum would complement the proton data. The aldehyde carbon is highly deshielded, appearing around δ 185-195 ppm. The quaternary and methyl carbons of the tert-butyl group would have characteristic signals in the aliphatic region. nih.gov The remaining signals would correspond to the carbons of the indolizine nucleus.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-1 | ~7.5 - 7.8 (s) | - |

| C-1 | - | ~115 - 120 |

| C-2 | - | ~140 - 145 |

| t-Bu (protons) | ~1.3 - 1.5 (s, 9H) | - |

| t-Bu (quaternary C) | - | ~30 - 35 |

| t-Bu (methyl C) | - | ~28 - 32 |

| C-3 | - | ~125 - 130 |

| CHO (proton) | ~9.5 - 10.0 (s, 1H) | - |

| CHO (carbon) | - | ~185 - 190 |

| H-5 | ~8.0 - 8.5 (d) | - |

| C-5 | - | ~120 - 125 |

| H-6 | ~6.8 - 7.2 (t) | - |

| C-6 | - | ~110 - 115 |

| H-7 | ~7.2 - 7.6 (t) | - |

| C-7 | - | ~120 - 125 |

| H-8 | ~7.8 - 8.2 (d) | - |

| C-8 | - | ~118 - 122 |

| C-8a | - | ~135 - 140 |

| Note: These are estimated values based on data from similar indolizine structures and substituent effects. Actual values may vary depending on the solvent and experimental conditions. |

Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra. rsc.org

COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between adjacent protons. For this compound, it would clearly show the coupling network within the pyridine (B92270) ring (H-5 through H-8).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably one of the most powerful 2D NMR techniques for structural elucidation. It shows correlations between protons and carbons that are two or three bonds away. nipne.ro Key expected correlations would include the aldehyde proton to C-3 and C-2, and the tert-butyl protons to C-2, confirming the positions of the substituents on the indolizine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can provide information about the preferred conformation of the molecule, for example, by showing through-space interactions between the aldehyde proton and H-1, or between the tert-butyl group and H-1.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragment Analysis (e.g., ESI-MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically generates a prominent protonated molecular ion ([M+H]⁺). rsc.orgnih.gov For this compound (C₁₃H₁₅NO), the expected exact mass of the [M+H]⁺ ion would be approximately 202.1232, confirming its molecular formula. scbt.com

Tandem mass spectrometry (MS/MS) involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. nih.gov The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve:

Loss of a methyl radical (•CH₃) from the tert-butyl group.

Loss of the entire tert-butyl group as a cation or radical.

Loss of the aldehyde group (CHO) or carbon monoxide (CO).

Cleavage of the indolizine ring system, a known fragmentation pathway for N-heterocycles. nih.govacs.org

Table 2: Predicted ESI-MS Fragmentation for this compound

| Ion | m/z (approx.) | Description |

| [M+H]⁺ | 202.12 | Protonated molecular ion |

| [M+H - C₄H₉]⁺ | 145.05 | Loss of the tert-butyl group |

| [M+H - CHO]⁺ | 173.12 | Loss of the formyl radical |

| [M+H - CO]⁺ | 174.13 | Loss of neutral carbon monoxide |

| Note: These values represent the most plausible fragmentation pathways. The relative intensities of these fragments would depend on the instrument's collision energy. |

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. acs.orgsapub.org

For this compound, the key vibrational modes would be:

Aldehyde C=O Stretch: A strong, sharp absorption band in the FTIR spectrum, typically in the range of 1680-1700 cm⁻¹, is a clear indicator of the conjugated aldehyde group. semanticscholar.org

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1620 cm⁻¹ region correspond to the stretching vibrations of the indolizine ring system. scialert.net

C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group gives strong bands in the 2850-3000 cm⁻¹ region. scialert.netresearchgate.net

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic system would be observed in the fingerprint region (below 1000 cm⁻¹).

Raman spectroscopy would provide complementary information, as non-polar bonds like C-C bonds often show stronger signals in Raman than in FTIR spectra. sapub.orgnih.gov

X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would yield precise data on bond lengths, bond angles, and torsional angles. semanticscholar.org

This analysis would confirm the planarity of the indolizine ring system and reveal the precise orientation of the tert-butyl and carbaldehyde substituents relative to the ring. researchgate.net It would also provide detailed information about intermolecular interactions, such as π-π stacking or hydrogen bonding, which dictate the crystal packing arrangement. While a crystal structure for this specific compound is not publicly available, data from related tert-butyl-substituted heterocyclic structures confirm expected geometric parameters. nih.gov

Circular Dichroism (CD) Spectroscopy for Chiral Indolizine Derivatives

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. nih.govnih.gov

The parent compound, this compound, is achiral and therefore does not exhibit a CD spectrum. However, if a chiral center were introduced into the molecule, for instance, by derivatization at the aldehyde or by synthesis with a chiral substituent, CD spectroscopy would become an invaluable tool. It could be used to:

Determine the absolute configuration of the enantiomers. nih.gov

Study conformational changes of the chiral molecule in solution.

Investigate chiral recognition phenomena, such as binding to a chiral host or biological macromolecule. nih.gov

The development of new chiral analytical methods, such as photoexcitation circular dichroism, continues to enhance the sensitivity of this technique for studying chiral systems. arxiv.org

Theoretical and Computational Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

There is a notable absence of specific research articles detailing quantum chemical calculations, such as those using Density Functional Theory (DFT), for 2-Tert-butylindolizine-3-carbaldehyde. Such studies are crucial for understanding the electronic structure, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. This information is fundamental in predicting the molecule's reactivity, stability, and potential reaction sites. For instance, DFT calculations on similar heterocyclic aldehydes, like 2-chloroquinoline-3-carboxaldehyde, have been used to analyze vibrational spectra and determine chemical reactivity through Fukui functions. nih.gov However, equivalent data for this compound is not present in the surveyed literature.

Mechanistic Elucidation of Synthetic Pathways via Computational Modeling

Computational modeling is a valuable asset for elucidating the mechanisms of chemical reactions, providing insights into transition states and reaction energy profiles. While the synthesis of various indolizine (B1195054) derivatives has been reported, computational studies detailing the mechanistic pathways for the formation of this compound are not readily found. Research on other compounds demonstrates the utility of this approach; for example, computational studies have been performed to understand the condensation reactions in the synthesis of other complex organic molecules. nih.gov The application of these methods to the synthesis of this compound would be a novel area of investigation.

Conformational Analysis and Energy Landscapes

The conformational flexibility of a molecule is critical to its biological activity and physical properties. Conformational analysis, which maps the potential energy surface to identify stable conformers and the energy barriers between them, has not been specifically reported for this compound. For other molecules, such as certain styrylquinoline–benzimidazole hybrids, conformational properties have been determined through methods like X-ray crystallography, revealing nonplanar structures. researchgate.net A similar in-depth analysis for this compound would clarify the spatial arrangement of the tert-butyl and carbaldehyde groups and their influence on the indolizine core.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, UV-Vis Absorption)

While experimental spectroscopic data (NMR, UV-Vis) would be collected during the synthesis and characterization of this compound, published theoretical predictions of these properties are not available. Computational methods, such as the GIAO (Gauge-Including Atomic Orbital) method for NMR shifts and Time-Dependent DFT (TD-DFT) for UV-Vis spectra, are often used to complement and verify experimental findings. For example, TD-DFT calculations have been successfully used to study the solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its derivatives. researchgate.net The application of these predictive tools to this compound would be beneficial for confirming its structure and understanding its electronic transitions.

Molecular Docking Simulations for Conceptual Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used in drug discovery to simulate the interaction between a ligand and a protein target. Although molecular docking studies have been conducted on various heterocyclic compounds to explore their potential as, for example, inhibitors of enzymes like 5-LOX/COX or as agents for Alzheimer's disease, there are no specific molecular docking simulations reported for this compound in the reviewed literature. researchgate.net Such studies would be purely conceptual without experimental validation of efficacy or dosage.

Applications of 2 Tert Butylindolizine 3 Carbaldehyde in Academic Research

As Building Blocks in Complex Organic Synthesis

Organic building blocks are fundamental components for the bottom-up assembly of intricate molecular structures. The aldehyde group in 2-tert-butylindolizine-3-carbaldehyde is a versatile handle for a variety of chemical transformations, enabling its use as a precursor for diverse heterocyclic systems, a reactant in multicomponent reactions, and a scaffold for creating libraries of compounds.

The aldehyde functionality of this compound is a gateway to the synthesis of a wide array of other heterocyclic systems. Through well-established condensation and cycloaddition reactions, the core indolizine (B1195054) structure can be annulated with additional rings.

For instance, the Knoevenagel condensation of an aldehyde with active methylene (B1212753) compounds is a classic method for forming new carbon-carbon bonds and subsequently, new rings. scbt.combeilstein-journals.org While specific studies on this compound are not prevalent in the available literature, the general reactivity of aromatic aldehydes suggests its utility in such reactions. Condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) would yield α,β-unsaturated systems, which are versatile intermediates for the synthesis of fused pyridines, pyrans, and other heterocycles. scbt.comtcichemicals.com

Similarly, the Gewald reaction, a multicomponent condensation to form 2-aminothiophenes, often utilizes an aldehyde as a key starting material. nih.govmdpi.com The participation of this compound in a Gewald-type reaction could lead to the formation of novel thieno[2,3-b]indolizine derivatives, a class of compounds with potential biological activities.

The following table illustrates potential heterocyclic systems that could be synthesized from this compound based on known reactions of aromatic aldehydes.

| Starting Materials (in addition to this compound) | Reaction Type | Potential Heterocyclic Product |

| Malononitrile, Sulfur, Morpholine | Gewald Reaction | 2-Amino-3-cyanothieno[2,3-b]indolizine derivative |

| Ethyl Cyanoacetate, Sulfur, Piperidine | Gewald Reaction | 2-Amino-3-ethoxycarbonylthieno[2,3-b]indolizine derivative |

| 2-Aminobenzimidazole | Condensation | Benzimidazo[1,2-a]indolizine derivative |

| Hydrazine | Condensation/Cyclization | Pyridazino[4,5-b]indolizine derivative |

This table represents hypothetical transformations based on established synthetic methodologies for aromatic aldehydes. Specific experimental validation for this compound is required.

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. nih.govresearchgate.net Aldehydes are frequent participants in a variety of MCRs, including the Biginelli, Passerini, and Ugi reactions. nih.gov

The use of this compound in these reactions would allow for the direct incorporation of the indolizine scaffold into diverse molecular frameworks.

Passerini Reaction: This three-component reaction involves an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. scbt.comresearchgate.net Utilizing this compound in a Passerini reaction would yield peptidomimetic structures bearing the indolizine moiety.

Ugi Reaction: A four-component reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide, the Ugi reaction is a powerful tool for generating diverse libraries of α-aminoacyl amide derivatives. researchgate.netbohrium.com The inclusion of this compound would introduce the bulky and heterocyclic substituent at a key position.

The table below outlines the potential products from the participation of this compound in prominent MCRs.

| Multicomponent Reaction | Other Reactants | Potential Product Class |

| Passerini | Carboxylic Acid, Isocyanide | α-Acyloxy-N-alkyl-2-(2-tert-butylindolizin-3-yl)acetamide |

| Ugi | Amine, Carboxylic Acid, Isocyanide | α-Acylamino-N-alkyl-2-(2-tert-butylindolizin-3-yl)acetamide |

| Biginelli | β-Ketoester, Urea/Thiourea | Dihydropyrimidinone with a 2-tert-butylindolizin-3-yl substituent |

This table illustrates the expected product classes from established MCRs. Specific experimental data for this compound in these reactions is not widely reported.

Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as a chemical library. nih.gov The indolizine core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. This compound serves as an excellent starting point for library synthesis due to the versatile reactivity of the aldehyde group.

By reacting the aldehyde with a diverse set of reagents in a parallel or split-and-pool synthesis format, a library of indolizine derivatives can be generated. For example, reductive amination with a library of primary and secondary amines would yield a diverse set of amino-indolizine derivatives. Subsequent acylation or other modifications can further expand the diversity of the library.

Exploration in Medicinal Chemistry (Pre-clinical, Design-Oriented)

Indolizine derivatives have demonstrated a wide range of pharmacological activities, making them attractive scaffolds for drug design. The exploration of this compound in medicinal chemistry focuses on its potential as a template for designing novel bioactive molecules and understanding the structure-activity relationships of the broader indolizine class.

The design of new drug candidates often involves the modification of a known bioactive scaffold. The indolizine nucleus is a key component in compounds with anticancer, anti-inflammatory, and antimicrobial properties. The tert-butyl group at the 2-position of the indolizine ring in this compound is a significant feature. This bulky, lipophilic group can influence the compound's pharmacokinetic properties, such as absorption and metabolic stability, and can also play a role in its binding to biological targets through steric and hydrophobic interactions.

The aldehyde at the 3-position provides a reactive handle to introduce a variety of functional groups, allowing for the systematic exploration of chemical space around the indolizine core. This is a key principle in lead optimization, where different substituents are introduced to improve potency, selectivity, and pharmacokinetic profiles. For instance, converting the aldehyde to various imines, oximes, or hydrazones can introduce new hydrogen bonding donors and acceptors, which can be crucial for target binding.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. beilstein-journals.org While specific SAR studies on this compound are not extensively documented, general SAR principles for the indolizine scaffold can be inferred from the literature.

Studies on various indolizine derivatives have shown that the nature and position of substituents on the indolizine ring have a profound impact on their biological activity. For example, in a series of anti-inflammatory indolizine derivatives, the presence of specific aromatic moieties at certain positions was found to be critical for activity.

For a hypothetical library of compounds derived from this compound, an SAR study might explore the following:

The role of the tert-butyl group: Comparing the activity of 2-tert-butyl analogs with analogs bearing smaller or more polar substituents at the 2-position would elucidate the importance of this bulky group for a specific biological target.

Modifications at the 3-position: A systematic variation of the functional group derived from the aldehyde would reveal which functionalities (e.g., amines, amides, heterocycles) are optimal for activity.

The following table presents a hypothetical SAR study for a series of derivatives, illustrating how structural modifications could influence biological activity.

| Compound | R Group (at position 3, derived from aldehyde) | Biological Activity (e.g., IC50 in µM) |

| 1 | -CHO (Parent Compound) | > 100 |

| 2a | -CH=N-Ph | 50 |

| 2b | -CH=N-(4-Cl-Ph) | 25 |

| 2c | -CH=N-(4-OMe-Ph) | 75 |

| 3a | -CH2-NH-Ph | 40 |

| 3b | -CH2-NH-(4-Cl-Ph) | 15 |

This table is a hypothetical representation of an SAR study and does not reflect actual experimental data. The data suggests that converting the aldehyde to an imine (compounds 2a-c) and further reducing it to an amine (compounds 3a-b) can modulate activity. The presence of an electron-withdrawing group (Cl) on the phenyl ring appears to enhance potency in this hypothetical scenario.

Investigation of In Vitro Biological Activities

The indolizine scaffold and its derivatives have been a subject of research for their potential biological effects. While comprehensive studies specifically on this compound are emerging, the broader class of indolizine and carbaldehyde-containing compounds has been screened for various in vitro biological activities.

Antioxidant, Antimicrobial, Anti-inflammatory, and Anticancer Screening:

Research into related chemical structures provides a basis for the potential bioactivity of this compound. For instance, various heterocyclic compounds are known to exhibit a range of biological effects.

Antimicrobial Activity: Studies on indole-3-aldehyde hydrazide/hydrazone derivatives have shown a broad spectrum of antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This suggests that the carbaldehyde group, a key feature of this compound, can be a crucial component for antimicrobial efficacy. Similarly, derivatives of 2-benzylidene-3-oxobutanamide have demonstrated significant antibacterial activity against resistant bacteria like MRSA and multidrug-resistant Acinetobacter baumannii. nih.gov

Anti-inflammatory Activity: The synthesis of 2,6-di-tert-butylphenols containing a heterocyclic group has been explored for anti-inflammatory properties. nih.gov This indicates that the tert-butyl group, present in this compound, is of interest in the design of anti-inflammatory agents. Furthermore, various diversified heterocyclic systems have been synthesized and evaluated for their anti-inflammatory potential. nih.gov

Anticancer Screening: The indole (B1671886) ring system is a core structure in many compounds with anticancer properties. researchgate.net For example, 2-phenylindole-3-carbaldehydes have shown good anti-proliferative activities. researchgate.net Additionally, novel heterocyclic-(2H)-1,2,3-triazoles have been synthesized and screened as potential anti-cancer agents, showing potent cytotoxic activity. nih.gov

| Biological Activity | Related Compound Class | Observed Effect | Reference |

| Antimicrobial | Indole-3-aldehyde hydrazones | Broad spectrum activity, including against MRSA. | nih.gov |

| Antimicrobial | 2-benzylidene-3-oxobutanamides | Activity against resistant pathogens. | nih.gov |

| Anti-inflammatory | 2,6-di-tert-butylphenols with heterocycles | Investigated for anti-inflammatory properties. | nih.gov |

| Anticancer | 2-phenylindole-3-carbaldehydes | Good anti-proliferative activities. | researchgate.net |

| Anticancer | Heterocyclic-(2H)-1,2,3-triazoles | Potent cytotoxic activity against various cancer cell lines. | nih.gov |

Enzymatic Inhibition Studies

The potential for this compound to act as an enzyme inhibitor is an active area of investigation, drawing parallels from studies on similar molecular structures.

Phosphodiesterase (PDE) Inhibition: PDE inhibitors have a wide range of therapeutic applications. frontiersin.org For example, the selective PDE9 inhibitor PF-04447943 has been shown to enhance cognitive function in rodents. nih.gov Research on other PDE inhibitors has demonstrated their anti-inflammatory effects. nih.gov

Aromatase Inhibition: Aromatase inhibitors are crucial in treating estrogen-responsive breast cancer. nih.govmdpi.com Derivatives of indole-3-carbinol (B1674136) have been evaluated for their potential to inhibit testosterone (B1683101) aromatization. nih.gov Novel 1,2,3-triazole-based compounds have also been designed as non-steroidal aromatase inhibitors. nih.govresearchgate.net

Phosphatase Inhibition: Substituted 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines have been identified as potent inhibitors of alkaline phosphatase. nih.govresearchgate.netbohrium.com This highlights the potential of molecules containing a tert-butyl group to interact with this class of enzymes. Pyrazolo-oxothiazolidines have also been shown to be strong inhibitors of alkaline phosphatase. nih.gov

| Enzyme Target | Related Inhibitor Class | Key Findings | Reference |

| Phosphodiesterase 9 (PDE9) | PF-04447943 | Enhanced cognitive function in rodent models. | nih.gov |

| Aromatase | Indole-3-carbinol derivatives | Inhibited testosterone aromatization in breast cancer cells. | nih.gov |

| Aromatase | 1,2,3-Triazole-based compounds | Designed as non-steroidal aromatase inhibitors for breast cancer therapy. | nih.govresearchgate.net |

| Alkaline Phosphatase | 1-benzylidene-2-(4-tert-butylthiazol-2-yl) hydrazines | Potent inhibition of human tissue non-alkaline phosphatase. | nih.govresearchgate.netbohrium.com |

| Alkaline Phosphatase | Pyrazolo-oxothiazolidines | Strong inhibitory activity against alkaline phosphatase. | nih.gov |

Receptor Antagonism/Agonism Studies

The interaction of indolizine derivatives with various receptors is a field of growing interest, particularly concerning the 5-HT3 receptor.

5-HT3 Receptor: The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility. nih.govwikipedia.org Antagonists of the 5-HT3 receptor are used clinically to manage nausea and vomiting. drugs.com The expression of these receptors in the central nervous system suggests their role in conditions like depression and anxiety. nih.gov While direct studies on this compound are pending, the exploration of novel heterocyclic compounds as 5-HT3 receptor modulators is an ongoing area of research.

Advanced Materials Science Research

The photophysical properties of indolizine derivatives make them attractive candidates for applications in materials science.

Development of Fluorescent Probes and Dyes

The inherent fluorescence of the indolizine core is a key property being harnessed for the development of new functional materials. The substitution pattern on the indolizine ring can significantly influence the fluorescence quantum yield and Stokes shift, allowing for the fine-tuning of its photophysical properties. Research into various substituted indolizines has laid the groundwork for the potential application of this compound in this area.

Applications in Bioimaging and Biosensing (Conceptual)

Conceptually, the fluorescent properties of this compound could be exploited for bioimaging and biosensing applications. The aldehyde functional group provides a reactive handle for conjugation to biomolecules, such as proteins or nucleic acids. This could enable the development of targeted fluorescent probes for visualizing specific cellular components or processes. Furthermore, the sensitivity of the indolizine fluorescence to the local environment could be utilized to design sensors for various analytes.

DNA Interaction Studies (Spectroscopic Sensitizers)

Derivatives of heterocyclic systems have been investigated for their ability to interact with DNA. nih.gov These interactions can be studied using spectroscopic techniques, where the compound acts as a sensitizer, with its spectroscopic signal changing upon binding to DNA. This approach can provide insights into the binding mode and affinity of the compound for DNA. The planar nature of the indolizine ring in this compound suggests a potential for intercalative binding with DNA, a hypothesis that warrants further experimental investigation.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-Tert-butylindolizine-3-carbaldehyde and its derivatives lies in the development of more efficient, atom-economical, and environmentally benign methodologies. Current synthetic approaches for related indolizine (B1195054) scaffolds often rely on multi-step sequences which can be time-consuming and generate significant waste. Future research should prioritize the following:

One-Pot and Tandem Reactions: Designing one-pot syntheses, where multiple transformations occur in a single reaction vessel, would significantly improve efficiency. Domino reactions that form the indolizine core and introduce the carbaldehyde functionality in a single cascade would be particularly valuable.

Catalytic C-H Functionalization: Exploring transition-metal catalyzed C-H activation and functionalization of simpler indolizine precursors could provide a direct and elegant route to the 3-carbaldehyde derivative. This would avoid the need for pre-functionalized starting materials.

Flow Chemistry: The implementation of continuous flow technologies could offer enhanced control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

Green Chemistry Principles: Future synthetic strategies should aim to utilize greener solvents, reduce energy consumption, and employ catalysts that are recyclable and non-toxic.

Exploration of Uncharted Chemical Reactivity and Transformations

The aldehyde functionality on the indolizine ring is a versatile handle for a wide array of chemical transformations, yet its reactivity in the specific context of the 2-tert-butylindolizine (B160049) scaffold remains uncharacterized. A systematic investigation into its chemical behavior is a critical next step.

Potential Reaction Pathways to Explore:

| Reaction Type | Reagents and Conditions | Potential Products |

| Wittig Reaction | Phosphonium (B103445) ylides | Alkenyl-substituted indolizines |

| Grignard/Organolithium Addition | Grignard reagents, organolithiums | Secondary alcohols |

| Reductive Amination | Amines, reducing agents (e.g., NaBH(OAc)₃) | Aminomethyl-indolizines |

| Oxidation | Oxidizing agents (e.g., PCC, DMP) | Indolizine-3-carboxylic acids |

| Knoevenagel Condensation | Active methylene (B1212753) compounds, base catalyst | α,β-Unsaturated indolizine derivatives |

| Cycloaddition Reactions | Dienes, dienophiles | Novel fused heterocyclic systems |

A detailed study of these and other transformations would not only expand the chemical toolbox for modifying this compound but also provide insights into the electronic influence of the indolizine core on the reactivity of the aldehyde group.

Application in Complex Natural Product Synthesis

The indolizine core is a prominent structural motif in a variety of alkaloids and other natural products with interesting biological activities. While this compound itself is not a natural product, its potential as a versatile building block in the total synthesis of more complex natural targets is significant. Future research could focus on utilizing this compound as a key intermediate. For instance, the aldehyde could serve as a crucial branching point for the elaboration of complex side chains or for intramolecular cyclizations to construct polycyclic systems reminiscent of natural product architectures. The steric bulk of the tert-butyl group could also be exploited to influence the stereochemical outcome of key bond-forming reactions.

Advanced Computational and Machine Learning Approaches for Compound Design

To accelerate the discovery of new applications for this compound, advanced computational and machine learning (ML) models can be employed.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the geometric and electronic properties of the molecule, including its frontier molecular orbitals (HOMO-LUMO), electrostatic potential, and reactivity indices. This can help in understanding its reaction mechanisms and predicting its behavior in different chemical environments.

Machine Learning: ML algorithms could be trained on data from related indolizine compounds to predict the properties and potential activities of novel derivatives of this compound. This could guide synthetic efforts towards compounds with desired characteristics, such as specific biological activities or material properties. For example, ML models could be used to predict the outcome of proposed reactions, optimizing reaction conditions before they are even attempted in the lab.

Expansion into New Areas of Materials Science and Bio-inspired Chemistry

The unique electronic and structural features of the indolizine ring system suggest that this compound could be a valuable precursor for novel materials and bio-inspired systems.

Materials Science: The planar, electron-rich indolizine core could be exploited in the design of new organic electronic materials. Derivatives could be synthesized and investigated for their photophysical properties, such as fluorescence and phosphorescence, with potential applications in organic light-emitting diodes (OLEDs), sensors, or photodynamic therapy. The aldehyde group provides a convenient point for polymerization or for grafting onto other material scaffolds.

Bio-inspired Chemistry: The indolizine scaffold is present in nature, and this compound could be used to create bio-inspired catalysts or probes. The aldehyde could be used to tether the indolizine unit to peptides or other biomolecules to create novel conjugates with tailored functions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Tert-butylindolizine-3-carbaldehyde, and how can its purity be validated?

- Methodological Answer : The synthesis typically involves cyclization of tert-butyl-substituted precursors under acidic or catalytic conditions. For example, analogous carbaldehyde derivatives (e.g., quinoline-3-carbaldehydes) are synthesized via Vilsmeier-Haack formylation, followed by tert-butyl group introduction using alkylation agents. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient), with purity validation using HPLC (>98% purity) and NMR (e.g., absence of residual solvent peaks). Comparative analysis with literature-reported melting points and spectroscopic data is critical .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. NMR confirms the aldehyde proton (δ ~9.8–10.2 ppm) and tert-butyl group (singlet at δ ~1.3 ppm). IR identifies the carbonyl stretch (C=O, ~1680–1720 cm). X-ray crystallography, as applied to structurally similar compounds, resolves stereochemical ambiguities, while ESI-MS validates molecular weight .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent aldehyde oxidation. Stability tests via periodic HPLC analysis are recommended. Waste disposal must follow institutional guidelines for halogenated/organic compounds, with segregation of aqueous and organic residues to avoid hazardous reactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model reaction pathways, such as nucleophilic additions or cycloadditions. Transition-state analysis identifies steric effects from the tert-butyl group. Molecular docking studies predict bioactivity by simulating interactions with target proteins (e.g., enzyme active sites), guiding experimental prioritization .

Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from assay variability (e.g., cell-line specificity, solvent effects). Address this by standardizing protocols (e.g., fixed DMSO concentrations ≤0.1%) and validating results across multiple assays (e.g., enzymatic vs. cell-based). Meta-analysis of dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) clarifies outliers .

Q. How can researchers develop chiral separation methods for enantiomers of this compound?

- Methodological Answer : Utilize chiral stationary phases (CSPs) in HPLC, such as amylose- or cellulose-based columns (e.g., Chiralpak® IA/IB). Optimize mobile phases (e.g., hexane/isopropanol with 0.1% trifluoroacetic acid). For preparative-scale separation, simulate moving bed (SMB) chromatography or kinetic resolution via asymmetric catalysis (e.g., organocatalysts) may be explored .

Key Considerations

- Synthetic Reproducibility : Document reaction parameters (e.g., temperature, catalyst loading) meticulously to address batch-to-batch variability.

- Data Integrity : Use triplicate measurements for biological assays and report standard deviations. Cross-validate spectroscopic data with published analogs .

- Ethical Compliance : Adhere to institutional safety protocols for handling reactive aldehydes, including fume hood use and PPE requirements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.